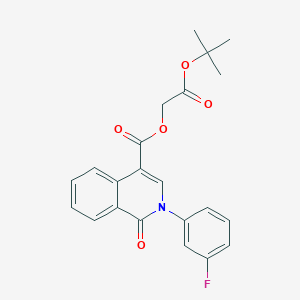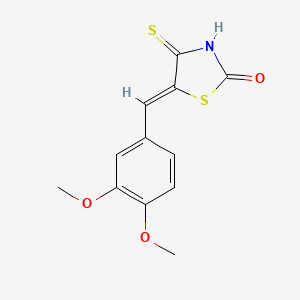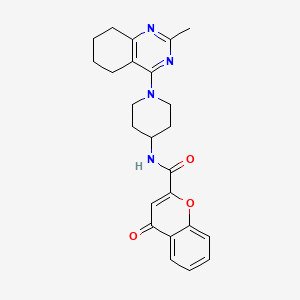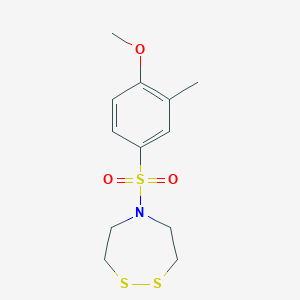
3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as “3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone” can be analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments . The average mass is 317.652 Da and the monoisotopic mass is 316.034180 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone” include the cyclization of 1,2-diamine derivatives with sulfonium salts, and the aza-Michael addition between diamine and the in situ generated sulfonium salt .Scientific Research Applications
Catalytic Hydrogenation for Chiral Intermediates
Ruthenium-catalyzed enantioselective hydrogenation of aryl-pyridyl ketones, including derivatives similar to 3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone, has been reported to achieve high enantiomeric excesses. This process is significant for producing chiral intermediates for histamine H(1) antagonists, indicating the compound's utility in synthesizing bioactive molecules with potential pharmaceutical applications (Tao et al., 2012).
Kinetics and Mechanisms of Thionocarbonates Reactions
Studies on the kinetics and mechanisms of reactions involving compounds similar to 3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone with alicyclic amines have provided insights into their behavior under various conditions. This research can inform the development of synthetic methodologies and the understanding of reaction mechanisms (Castro et al., 2001).
Synthesis of Heterocyclic Compounds
The compound has been explored as a precursor in the synthesis of heterocyclic compounds, such as furans, pyrroles, and thiophenes. These findings are relevant for the development of novel materials and molecules with specific electronic and optical properties (Yin et al., 2008).
Solid-Phase Immobilization for Alkylation
Piperazine-derived hydrazone linkers have been utilized for the alkylation of solid-phase immobilized ketones, showcasing the versatility of compounds like 3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone in solid-phase chemistry. This application is crucial for the development of combinatorial chemistry techniques and the synthesis of diverse compound libraries (Lazny & Michalak, 2002).
Photolabile Protecting Groups
Compounds structurally related to 3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone have been investigated as photolabile protecting groups for aldehydes and ketones. This research is significant for developing light-responsive materials and systems in the fields of drug delivery and molecular electronics (Lu et al., 2003).
Mechanism of Action
Target of Action
Piperazine derivatives, a key structural component of this compound, are known to have a wide range of biological and pharmaceutical activity .
Mode of Action
Piperazine derivatives are known to interact with various targets, leading to changes in cellular processes .
Pharmacokinetics
It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds containing a piperazine moiety have been associated with a variety of biological activities .
properties
IUPAC Name |
(3-bromophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O/c18-14-4-1-3-13(11-14)17(22)21-9-7-20(8-10-21)16-6-2-5-15(19)12-16/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAANQOJUQNTYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2739556.png)


![5,6-dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2739561.png)
![N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-phenylalanine](/img/structure/B2739563.png)
![Sodium 1-[(tert-butoxy)carbonyl]-4-(piperidin-1-yl)piperidine-4-carboxylate](/img/structure/B2739565.png)
![7-(4-fluorophenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2739566.png)

![2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2739568.png)
![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate](/img/structure/B2739569.png)

![4-azepan-1-yl-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2739574.png)